Benzo[b]thiophen-4-amine hydrochloride
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Overview
Description
Benzo[b]thiophen-4-amine hydrochloride is a heterocyclic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse biological and pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Benzo[b]thiophen-4-amine hydrochloride are currently unknown . As research progresses, we can expect to gain more insight into the downstream effects of this compound on various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of the effects of this compound at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophen-4-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This one-step intermolecular reaction forms the benzothiophene scaffold . Another method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Benzo[b]thiophen-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: A selective estrogen receptor modulator used in the treatment of breast cancer.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): An organic semiconductor used in electronic devices.
Uniqueness: Benzo[b]thiophen-4-amine hydrochloride stands out due to its versatile reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-benzothiophen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFOXDXMBOMPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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